molecular formula C13H19BrO2 B13479736 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene

1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene

Cat. No.: B13479736
M. Wt: 287.19 g/mol
InChI Key: CJDOQQIZXANOJT-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene is an organic compound with a complex structure that includes a bromine atom, a sec-butoxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene typically involves the reaction of 3-methoxybenzene with 2-bromo-1-(sec-butoxy)ethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkanes.

Scientific Research Applications

1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine atom and the sec-butoxy group can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-chlorobenzene
  • 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene
  • 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methoxybenzene

Uniqueness

1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene is unique due to the presence of the methoxy group at the 3-position of the benzene ring

Properties

Molecular Formula

C13H19BrO2

Molecular Weight

287.19 g/mol

IUPAC Name

1-(2-bromo-1-butan-2-yloxyethyl)-3-methoxybenzene

InChI

InChI=1S/C13H19BrO2/c1-4-10(2)16-13(9-14)11-6-5-7-12(8-11)15-3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

CJDOQQIZXANOJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(CBr)C1=CC(=CC=C1)OC

Origin of Product

United States

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